3-(4H-1,2,4-triazol-4-yl)propanoic acid
Description
Nomenclature and Structural Context within 1,2,4-Triazole (B32235) Chemistry
The systematic IUPAC name for the compound is 3-(4H-1,2,4-triazol-4-yl)propanoic acid . It is a derivative of a 1,2,4-triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The designation "4H" indicates that the fourth position of the triazole ring is occupied by a hydrogen atom in the parent triazole, and it is at this position that the propanoic acid substituent is attached.
The 1,2,4-triazole ring can exist in different tautomeric forms, namely 1H-1,2,4-triazole and 4H-1,2,4-triazole. The substitution on the nitrogen atom significantly influences the properties and reactivity of the resulting compound. In the case of this compound, the propanoic acid chain is linked to the N4 nitrogen of the triazole ring. This specific isomeric form distinguishes it from other potential isomers, such as those where the propanoic acid group is attached to the N1 position or to one of the carbon atoms of the triazole ring. The hydrochloride salt of this compound is also known, with the CAS number 68984-23-6 . mdpi.comaaronchem.comsigmaaldrich.comchembk.comchembk.comfujifilm.com
The structure of 1,2,4-triazole-based compounds is foundational to their diverse chemical and biological activities. The presence of multiple nitrogen atoms makes them good ligands for metal coordination and capable of participating in hydrogen bonding, which is crucial for their role in various applications. nih.govnih.gov
Significance of the Triazole-Propanoic Acid Moiety in Organic Synthesis and Material Science
The combination of a 1,2,4-triazole ring and a propanoic acid functional group within a single molecule creates a bifunctional scaffold with significant potential in several scientific domains.
In Organic Synthesis:
The 1,2,4-triazole moiety is a versatile building block in organic synthesis. General synthetic routes to 4-substituted-4H-1,2,4-triazoles often involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of diacylhydrazines with primary amines. mdpi.comnih.govnih.govorganic-chemistry.org For the specific synthesis of this compound, a plausible method is the Michael addition of 4H-1,2,4-triazole to acrylic acid or its esters. researchgate.netresearchgate.net This reaction involves the nucleophilic addition of the N4 nitrogen of the triazole to the activated double bond of the acrylic acid derivative.
The carboxylic acid group of the propanoic acid moiety provides a handle for further chemical modifications. It can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the construction of more complex molecules. This feature makes compounds like this compound valuable intermediates in the synthesis of new chemical entities.
In Material Science:
The 1,2,4-triazole ring is known for its high thermal stability and electron-deficient nature, which makes it a desirable component in advanced materials. researchgate.netresearchgate.net Derivatives of 1,2,4-triazole are explored for their applications in:
Corrosion Inhibition: Compounds containing the 4H-1,2,4-triazole structure have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govcu.edu.egnih.govuniv-batna2.dzresearchgate.net The nitrogen atoms in the triazole ring can coordinate with the metal surface, forming a protective film that prevents corrosion. The presence of a carboxylic acid group could potentially enhance this property by providing an additional point of interaction with the metal surface or by improving the solubility and dispersibility of the inhibitor in aqueous media.
Polymers and Proton-Conducting Membranes: The triazole moiety is incorporated into polymer backbones to create materials with specific properties. nih.govajchem-a.comrsc.org For instance, polymers based on 1,2,4-triazole have been studied for their potential use in proton-conducting membranes for fuel cells, owing to the proton-donating and -accepting capabilities of the triazole ring. nih.gov The propanoic acid group in this compound could serve as a monomer or a functionalizing agent for polymers, introducing both the stable triazole unit and a reactive carboxylic acid group.
Below is a data table summarizing key identifiers for the hydrochloride salt of the compound.
| Identifier | Value |
| Compound Name | This compound hydrochloride |
| CAS Number | 68984-23-6 |
| Molecular Formula | C5H8ClN3O2 |
| Molecular Weight | 177.59 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-2-8-3-6-7-4-8/h3-4H,1-2H2,(H,9,10) |
InChI Key |
DMFCJCKBQKPLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4h 1,2,4 Triazol 4 Yl Propanoic Acid and Its Derivatives
Classical Synthetic Approaches
Classical synthetic routes remain fundamental in accessing the 1,2,4-triazole (B32235) core structure. These methodologies often involve the condensation and subsequent cyclization of open-chain precursors or the direct modification of the triazole ring.
Cyclization Reactions with Precursors
The formation of the 1,2,4-triazole ring through the cyclization of acyclic precursors is a widely employed and versatile strategy. This approach involves reacting molecules that contain the necessary nitrogen and carbon atoms, which then undergo intramolecular condensation to form the stable heterocyclic system. The choice of precursors dictates the substitution pattern of the final triazole derivative.
A key pathway for synthesizing derivatives of 3-(1,2,4-triazol-3-yl)propanoic acid involves the reaction of aminoguanidine with succinic anhydride (B1165640). This reaction initially forms N-guanidinosuccinimide, a versatile intermediate. nih.govrsc.org This intermediate can then react with various amines under microwave irradiation. The process involves a nucleophilic opening of the succinimide ring by the amine, followed by a recyclization event that forms the 1,2,4-triazole ring, yielding N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov
This method is particularly effective for reactions with aliphatic primary and secondary amines. However, for less nucleophilic aromatic amines, an alternative sequence is more successful. In this modified pathway, N-arylsuccinimides are prepared first and then reacted with aminoguanidine hydrochloride to achieve the desired N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. nih.gov
| Amine Reactant | Reaction Time (min) | Yield (%) |
|---|---|---|
| Propylamine | 25 | 75 |
| Butylamine | 25 | 78 |
| Cyclohexylamine | 25 | 85 |
| Benzylamine | 25 | 88 |
| Piperidine | 25 | 82 |
The reaction involving thiosemicarbazides is a cornerstone in the synthesis of 1,2,4-triazole-3-thiol derivatives. zsmu.edu.uanih.gov Typically, a carboxylic acid hydrazide is reacted with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). nih.govnih.gov This intermediate is then subjected to cyclization. The cyclization is commonly achieved by refluxing the thiosemicarbazide in an alkaline solution, such as 2% sodium hydroxide, which facilitates the intramolecular condensation and dehydration to yield the 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net The utility of thiosemicarbazides is broad, as their reactions with various carbonyl-containing compounds are a primary method for preparing biologically active heterocycles like 1,2,4-triazoles. researchgate.net
| Starting Hydrazide | Isothiocyanate Reactant | Resulting Triazole-3-thiol | Yield (%) |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 85 |
| Furan-2-carboxylic acid hydrazide | Ethyl isothiocyanate | 4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 88 |
| Phenylacetic acid hydrazide | Phenyl isothiocyanate | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 86 |
| Phenylacetic acid hydrazide | Ethyl isothiocyanate | 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 89 |
Substituted propionic acids or their derivatives can serve as precursors for forming the triazole ring system. For example, a propionic acid derivative can be converted into a hydrazide, which is then reacted with isothiocyanates to form thiosemicarbazides. researchgate.net The subsequent cyclization of these thiosemicarbazide intermediates, either in acidic or basic media, leads to the formation of different heterocyclic systems. Cyclization in an aqueous sodium hydroxide solution typically yields 1,2,4-triazole-3-thione derivatives, whereas cyclization in an acidic medium can lead to 2-amino-1,3,4-thiadiazole derivatives. researchgate.net This demonstrates a versatile approach where the reaction conditions dictate the final heterocyclic product derived from a common propionic acid-based precursor.
Alkylation Strategies involving 1,2,4-Triazole
Direct alkylation of the 1,2,4-triazole ring is a straightforward method for introducing the propanoic acid side chain. The unsubstituted 1,2,4-triazole is an ambident nucleophile, and alkylation can occur at either the N1 or N4 position. The regioselectivity of this reaction is often dependent on the alkylating agent, base, and solvent used. researchgate.net Generally, the alkylation of 1,2,4-triazole with alkyl halides tends to favor the formation of the 1-substituted isomer over the 4-substituted one, often with a regioselectivity of around 90:10. researchgate.net To obtain the desired 4-substituted product, 3-(4H-1,2,4-triazol-4-yl)propanoic acid, one could employ an aza-Michael reaction by reacting 1,2,4-triazole with acrylic acid or its esters. This reaction is known to regioselectively produce 1-substituted 1,2,4-triazoles with α,β-unsaturated ketones, but the specific outcome with acrylic acid would determine its viability for synthesizing the N4-propanoic acid derivative. researchgate.net Alternatively, specific reaction conditions or protecting group strategies may be required to direct the alkylation to the N4 position.
Synthesis from Amino Acid Derivatives
Derivatives of the target compound can be effectively synthesized by incorporating amino acid fragments. One common approach is to couple a pre-formed triazole-containing carboxylic acid with an amino acid ester or derivative. nih.gov This is typically achieved using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt). nih.gov This methodology allows for the creation of a diverse library of 1,2,4-triazole derivatives containing various amino acid moieties, which is valuable for structure-activity relationship studies. The synthesis begins with a multi-step process to create the triazole core, which is then followed by the final amidation step with the desired amino acid derivative. nih.gov
Advanced and Green Chemistry Synthetic Routes
Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. For the synthesis of this compound and its derivatives, catalytic reactions in water and microwave-assisted organic synthesis (MAOS) represent significant advancements.
Catalytic Methods in Aqueous Media
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. Catalytic methods that are efficient in aqueous media are therefore highly sought after.
Alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an inexpensive, efficient, and non-toxic catalyst for the synthesis of 1,2,4-triazole derivatives in aqueous media. While a direct synthesis of this compound using this method is not extensively detailed in the available literature, the principles can be applied to analogous structures. For instance, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been successfully achieved through a one-pot reaction of a ketone, an amino acid, and thiosemicarbazide in water at 80°C, catalyzed by alum. nih.gov This methodology highlights the potential of alum to facilitate the formation of the triazole ring in an aqueous environment, which could be adapted for the synthesis of the target molecule.
The primary advantage of this method is its adherence to the principles of green chemistry by avoiding hazardous organic solvents and toxic catalysts. nih.gov The operational simplicity and good product yields make it an attractive route for further investigation and optimization for the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemmethod.com The synthesis of various 1,2,4-triazole derivatives has been significantly improved through the use of microwave irradiation. chemmethod.comgoogle.com
Microwave-assisted synthesis of 1,2,4-triazoles can be carried out under various conditions, often solvent-free or using a minimal amount of a high-boiling point solvent. For example, the condensation of hydrazides with other reagents to form the triazole ring can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. chemmethod.com A study on the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives reported reaction times of just 33–90 seconds with yields up to 82% using microwave assistance, a significant improvement over conventional heating. chemmethod.com
| Derivative | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 10–25 min | 97% | 290 min | 78% |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | 33–90 sec | 82% | Several hours | Not specified |
| 1,3,5-trisubstituted-1,2,4-triazoles | 1 min | 85% | > 4 hours | Not specified |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing by-products and reaction times. For the synthesis of this compound and its derivatives, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
In catalytic methods, the concentration of the catalyst and the pH of the aqueous medium can significantly influence the reaction rate and yield. For microwave-assisted synthesis, optimizing the microwave power, temperature, and holding time is essential. The use of sealed reaction vessels allows for temperatures to exceed the solvent's boiling point, which can dramatically accelerate the reaction. google.com For instance, the synthesis of 3-amino-5-substituted-1,2,4-triazoles via microwave irradiation was optimized at 180°C for 3 hours. google.com The choice of solvent is also critical in microwave chemistry, as the solvent's dielectric properties determine its ability to absorb microwave energy. researchgate.net
| Parameter | Alum-Catalyzed Reaction | Microwave-Assisted Synthesis |
| Catalyst | Alum (KAl(SO₄)₂·12H₂O) | Often catalyst-free or acid/base catalyzed |
| Solvent | Water | High-boiling point solvents or solvent-free |
| Temperature | Typically 80-100°C | Can reach temperatures above the solvent's boiling point (e.g., 180°C) |
| Reaction Time | Hours | Minutes to seconds |
| Yield | Good to excellent | Generally high to excellent |
Precursors and Intermediates in the Synthesis of this compound and its Derivatives
The synthesis of this compound fundamentally involves the formation of the 1,2,4-triazole ring and the attachment of the propanoic acid side chain. A plausible and efficient method for this is the Michael addition of 4H-1,2,4-triazole to an acrylic acid derivative. nih.gov
Key Precursors:
4H-1,2,4-Triazole: This is the core heterocyclic component. It can be synthesized through various methods, often involving the reaction of a hydrazine derivative with a source of a C-N-C fragment.
Acrylic Acid or its Esters (e.g., Methyl Acrylate): These molecules serve as the Michael acceptor, providing the three-carbon propanoic acid backbone.
The Michael-type addition of azoles to acrylic acid esters is a well-established method for forming C-N bonds. nih.gov This reaction typically proceeds under basic catalysis. The optimization of this reaction would involve selecting an appropriate base (e.g., DBU, DIPEA, NaOH), solvent (e.g., DMF), and temperature to achieve high regioselectivity and yield. nih.gov Importantly, for 1,2,4-triazole derivatives, this method has been shown to produce single regioisomers, which is a significant advantage. nih.gov
An alternative approach involves starting with 4-amino-1,2,4-triazole. This precursor can be synthesized by reacting hydrazine with a carboxylic acid, such as formic acid, often in the presence of an acid catalyst. google.com The resulting 4-amino-1,2,4-triazole can then be further functionalized.
Chemical Reactivity and Transformations
Functional Group Interconversions of the Propanoic Acid Moiety
The propanoic acid side chain offers a reliable handle for classical functional group interconversions, including esterification, amidation, and reduction. These reactions allow for the modification of the molecule's polarity, solubility, and potential for further conjugation.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions (e.g., using catalytic sulfuric acid) or via other standard esterification protocols. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 3-(4H-1,2,4-triazol-4-yl)propanoate or ethyl 3-(4H-1,2,4-triazol-4-yl)propanoate, respectively. Such procedures are common for heterocyclic carboxylic acids mdpi.comzsmu.edu.ua.
Amidation: The formation of amides from the propanoic acid is readily achievable. This transformation typically involves activating the carboxylic acid with a coupling agent (such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) followed by the addition of a primary or secondary amine. This method is widely used in the synthesis of peptide-like structures and other complex amides derived from triazole carboxylic acids nih.govresearchgate.net.
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(4H-1,2,4-triazol-4-yl)propan-1-ol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is the standard reagent for this conversion wikipedia.orguni.lu. The resulting alcohol provides a new site for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
| Transformation | Reactant(s) | Product | Typical Reagents |
|---|---|---|---|
| Esterification | Alcohol (R-OH) | Ester | H₂SO₄ (catalyst), Methanol, Ethanol mdpi.comzsmu.edu.ua |
| Amidation | Amine (R-NH₂) | Amide | DCC, EDC, or other coupling agents nih.govresearchgate.net |
| Reduction | - | Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) wikipedia.orguni.lu |
Reactions of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle known for its considerable stability. This stability influences its reactivity, particularly concerning oxidation, reduction, and ring-opening reactions.
The 1,2,4-triazole ring is generally resistant to both oxidation and reduction. nih.gov Its aromatic character, conferred by the delocalization of 6π electrons over the five-membered ring, results in high thermodynamic stability. chemicalbook.com
Oxidation: The ring is stable towards common oxidizing agents. Oxidative processes reported in the literature for triazole systems often involve the synthesis of the triazole ring from precursors like thiosemicarbazides or the oxidation of substituents attached to the ring, rather than the oxidation of the heterocyclic core itself. frontiersin.orgnih.gov
Reduction: The 1,2,4-triazole ring is not susceptible to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) or by common chemical reducing agents that would typically reduce other functional groups. nih.gov Its stability is a key feature, often exploited in medicinal chemistry where the triazole moiety is used as a stable scaffold. nih.gov
The inherent stability of the 1,2,4-triazole ring makes it difficult to cleave. nih.gov Reports of ring-opening or denitrogenative (extrusion of N₂) reactions for simple 4-substituted-1,2,4-triazoles are uncommon. Such transformations typically require high-energy inputs, such as photolysis, which can lead to the fragmentation of the molecule, often resulting in complex mixtures of products rather than a clean transformation. acs.org For instance, photolysis of a 1-(1,2,4-triazol-4-yl)pyridinium salt resulted in the cleavage of the bond between the triazole and the pyridinium (B92312) ring, yielding 1,2,4-triazole itself, but did not indicate cleavage of the triazole ring. acs.org Therefore, under typical laboratory conditions, 3-(4H-1,2,4-triazol-4-yl)propanoic acid is not expected to readily undergo ring cleavage or denitrogenation.
Derivatization Strategies for Structural Modification
The structural modification of this compound can be achieved through various synthetic strategies that target either the triazole ring or its substituents. These strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Modification of Ring Substituents: A common strategy involves the synthesis of analogs with different substituents at the C3 and C5 positions of the triazole ring. This is often accomplished by starting with different precursors. For example, a thiourea (B124793) can be transformed into a 4H- acs.orgrsc.orgisres.orgtriazol-3-yl-amine, which serves as a versatile intermediate for further functionalization. nih.gov
Synthesis from Functionalized Precursors: Many derivatization approaches begin with a pre-functionalized triazole core. A widely used precursor is 4-amino-1,2,4-triazole, which can be converted into Schiff bases that undergo subsequent reactions to build more complex structures. nih.gov Another versatile starting material is 1,2,4-triazole-3-thione, where the thiol group can be easily alkylated to introduce a variety of side chains. nih.gov
Use of the Propanoic Acid as a Linker: As detailed in Section 3.1, the propanoic acid moiety is an excellent point of attachment for other molecular fragments through ester or amide bond formation. This strategy is frequently employed to link the triazole core to other pharmacophores or to create peptidomimetics where the triazole acts as a stable amide bond isostere. nih.govnih.gov
| Strategy | Starting Material/Intermediate | Key Reaction | Resulting Structure Type |
|---|---|---|---|
| Amine Synthesis from Thiourea | 1,3-Disubstituted thiourea | Thiophile-promoted cyclization with acyl hydrazide | Aryl-(4-aryl-4H- acs.orgrsc.orgisres.orgtriazol-3-yl)-amine nih.gov |
| S-Alkylation | 1,2,4-Triazole-3-thione | Alkylation of the thiol group | 3-Alkylthio-1,2,4-triazoles nih.gov |
| Schiff Base Formation | 4-Amino-1,2,4-triazole | Condensation with aldehydes/ketones | 4-(Alkylideneamino)-1,2,4-triazoles nih.gov |
| Peptide Coupling | This compound | Amidation with amino acids/peptides | Triazole-containing peptidomimetics nih.govnih.gov |
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-(4H-1,2,4-triazol-4-yl)propanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.
Proton NMR analysis of this compound and its derivatives provides specific information about the hydrogen atoms in the molecule. The spectrum typically reveals signals corresponding to the protons of the triazole ring and the propanoic acid chain.
In derivatives of 1,2,4-triazole (B32235), the protons on the aromatic ring system are typically observed in the range of 7.75 to 6.93 ppm. nih.gov For the 4H-1,2,4-triazol-4-yl moiety, the two equivalent protons on the triazole ring would be expected to produce a characteristic singlet in the downfield region of the spectrum. The exact chemical shift can be influenced by the solvent and the electronic environment.
The propanoic acid moiety gives rise to distinct signals. The methylene (B1212753) group adjacent to the triazole ring (-N-CH₂-) and the methylene group adjacent to the carboxyl group (-CH₂-COOH) typically appear as triplets, assuming coupling with each other. The aliphatic protons of the propanoic acid chain are generally more shielded, with signals appearing at lower chemical shifts. nih.gov For instance, in a related 1,2,4-triazole derivative with a propanoic acid moiety, the four hydrogen atoms of the two methylene groups were observed as a single peak at 2.73 ppm. nih.gov The acidic proton of the carboxyl group (-COOH) is characteristically found as a broad singlet at a very downfield position, often above 10 ppm, and its signal can disappear upon deuteration. nih.govurfu.ru In one similar compound, this carboxyl group proton was confirmed by a broad signal at approximately 12.28 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Triazole-H | ~8.0 - 8.5 | Singlet |
| N-CH₂- | ~4.2 - 4.5 | Triplet |
| -CH₂-COOH | ~2.7 - 3.0 | Triplet |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
The carbon atoms of the 1,2,4-triazole ring are expected in the aromatic region of the spectrum. In 1,4-disubstituted 1,2,3-triazole derivatives, the triazole ring carbons (C4 and C5) have been observed in the range of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively. mdpi.com For the 4H-1,2,4-triazole ring in the target compound, the two equivalent C-H carbons would produce a signal typically above 140 ppm.
The carbons of the propanoic acid chain have characteristic chemical shifts. The carboxyl carbon (-COOH) is the most deshielded, appearing at a high chemical shift, generally in the range of 170-180 ppm. In a similar derivative, this signal was found at 173.60 ppm. nih.gov The methylene carbons of the propanoic acid chain are found in the aliphatic region of the spectrum. nih.gov For example, the methylene carbons (-CH₂-) in a related structure were characterized by signals at 30.74 ppm and 20.72 ppm. nih.gov
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ) ppm |
|---|---|
| Triazole C-H | ~140 - 150 |
| N-CH₂- | ~45 - 55 |
| -CH₂-COOH | ~30 - 35 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov This technique provides a highly accurate mass measurement, which can be used to determine the molecular formula of this compound with a high degree of confidence. The purity of triazole derivatives can be confirmed by observing the molecular ion peaks in their HRMS spectra. nih.gov
Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. This allows for the unambiguous determination of the molecular weight.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the triazole ring and the carboxylic acid group.
The triazole ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed around 3032–3097 cm⁻¹. nih.govresearchgate.net The C=N and N=N stretching vibrations within the triazole ring usually appear in the region of 1677–1543 cm⁻¹. nih.govresearchgate.net C-N stretching of the triazole ring can be seen at approximately 1085–1075 cm⁻¹. nih.gov
The propanoic acid moiety is identified by a very broad O-H stretching band for the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. A sharp and strong C=O stretching absorption for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. nih.gov
Table 3: Representative IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Triazole) | 3030 - 3100 | Aromatic Stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Carbonyl Stretch |
| C=N / N=N (Triazole) | 1540 - 1680 | Ring Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a compound provides insights into its electronic structure. For 1,2,4-triazole derivatives, the absorption bands are typically associated with π→π* and n→π* electronic transitions.
In more complex, highly substituted luminescent 4H-1,2,4-triazole derivatives, the maximum absorption wavelengths (λmax) have been observed at higher values, for example, at 297.0 nm and 351.0 nm in dichloromethane. nih.gov A study on various 1,2,4-triazole derivatives reported λmax values in the range of 215-312 nm for n→π* transitions and 194-204 nm for π→π* transitions. rdd.edu.iq It is important to note that the solvent can also influence the position and intensity of absorption bands.
Without direct experimental data for "this compound," a precise λmax cannot be stated. However, based on the data for related structures, it is anticipated that its UV-Vis spectrum would display absorptions characteristic of the substituted 1,2,4-triazole ring system.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The theoretical elemental composition of "this compound" (C₅H₇N₃O₂) is calculated as follows:
Carbon (C): 42.55%
Hydrogen (H): 5.00%
Nitrogen (N): 29.77%
Oxygen (O): 22.68%
While specific experimental elemental analysis results for "this compound" were not found in the searched literature, studies on similar compounds demonstrate the utility of this technique. For example, a series of 3-(5-aryl-4-aryl-4H-1,2,4-triazol-3-yl)propanoic acid derivatives have been synthesized and their elemental compositions verified. nih.gov For the compound 3-(5-(naphthalen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid (C₂₁H₁₇N₃O₂), the calculated and found elemental percentages showed close agreement:
| Element | Calculated (%) | Found (%) |
| C | 73.89 | 73.85 |
| H | 5.02 | 5.03 |
| N | 12.31 | 12.32 |
| Data from a study on structurally related compounds for illustrative purposes. nih.gov |
Similarly, for other synthesized 1,2,4-triazole derivatives, the experimentally determined percentages of C, H, and N were reported to be within ±0.4% of the calculated theoretical values, confirming their proposed structures. nih.govurfu.ru This level of accuracy is the standard for confirming the elemental composition of a pure compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic structure and properties of many-body systems like molecules. nih.govresearchgate.net This method is instrumental in predicting various molecular attributes by calculating the electron density. Comprehensive DFT investigations on 1,2,4-triazole (B32235) derivatives typically cover the analysis of geometrical parameters, electronic orbitals, and bonding characteristics to build a complete picture of the molecule's behavior. nih.govdntb.gov.ua
Geometrical Parameter Analysis
The optimization of a molecule's geometry is a fundamental step in computational analysis, yielding the most stable three-dimensional arrangement of its atoms. This process calculates key parameters such as bond lengths, bond angles, and dihedral (torsional) angles. While specific DFT-calculated geometrical parameters for 3-(4H-1,2,4-triazol-4-yl)propanoic acid are not detailed in the available research, this type of analysis is routinely performed on related triazole structures to understand their conformation and steric properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or electron-donating character. youtube.comlibretexts.org Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. acs.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. researchgate.net DFT calculations are a primary method for determining these orbital energies and predicting the molecule's electronic behavior. nih.govresearchgate.net Although specific HOMO-LUMO energy values for this compound have not been reported in the searched literature, the table below outlines the key global reactivity descriptors derived from these energies.
| Parameter | Symbol | Formula | Description |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates a higher tendency to undergo chemical reactions. |
| Electrophilicity Index | ω | χ²/2η | Measures the propensity of a species to accept electrons. |
This table describes the theoretical parameters derived from FMO analysis. Specific calculated values for this compound are not available in the cited literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy, E(2), associated with these interactions, quantifies the strength of the electron delocalization. nih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electronic stabilization. nih.gov While NBO analysis has been applied to various triazole derivatives to understand their intramolecular electronic landscape, specific results for this compound are not present in the searched documents. nih.govresearchgate.net
Transition Density Matrix (TDM) and Density of States (DOS)
To understand the electronic transitions and excited-state properties of a molecule, researchers employ methods like Transition Density Matrix (TDM) and Density of States (DOS) analysis. TDM provides a visual representation of electron-hole coherence and can illustrate the charge transfer character of an electronic transition between different molecular fragments. arxiv.org The DOS spectrum, on the other hand, provides information on the number of available electronic states at each energy level and can be correlated with the molecular orbitals involved in electronic transitions. nih.gov These analyses are crucial for predicting a molecule's optical and electronic properties, though specific TDM and DOS studies for this compound have not been found in the reviewed literature. nih.govdntb.gov.ua
Molecular Modeling for Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govnih.gov Conformational analysis is a key application that aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. researchgate.net By mapping the potential energy surface as a function of bond rotations, researchers can locate energy minima corresponding to stable conformers. researchgate.net Such studies are critical for understanding how a molecule's shape influences its physical properties and biological activity. While molecular modeling has been applied to various substituted 1,2,4-triazole derivatives to explore their interactions with biological targets or to understand their structural features, a specific conformational analysis of this compound was not found in the provided search results. nih.govresearchgate.net
Crystallography and Solid State Characterization
Single-Crystal X-ray Diffraction Studies of 3-(1H-1,2,4-triazol-1-yl)propanoic acid
The crystal structure of 3-(1H-1,2,4-triazol-1-yl)propanoic acid has been determined by single-crystal X-ray diffraction, offering a precise model of its atomic arrangement in the solid state.
Molecular Conformation Analysis
In the solid state, the molecule of 3-(1H-1,2,4-triazol-1-yl)propanoic acid adopts a specific conformation where the propanoic acid chain is not planar with the triazole ring. The arrangement of the atoms in the propanoic acid moiety is characterized by a gauche conformation. The triazole ring itself is planar, as expected for an aromatic heterocyclic system.
Intermolecular Interaction Patterns (Hydrogen Bonding, π-Stacking)
The crystal structure is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a key participant in these interactions, forming a classic dimeric R²₂(8) motif through strong O-H···O hydrogen bonds with a neighboring molecule. Additionally, the nitrogen atoms of the triazole ring act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid group of another molecule. This results in the formation of C(6) chains.
Polymorphism and Isostructurality of Derivatives
Currently, there is no specific information available in the reviewed literature regarding the polymorphism of 3-(4H-1,2,4-triazol-4-yl)propanoic acid or its derivatives.
Identification of Anhydrous Forms and Concomitant Polymorphs
No studies identifying anhydrous forms or concomitant polymorphs for this compound have been reported.
Thermodynamic Relationships and Phase Transformations
The thermodynamic relationships and potential phase transformations between any polymorphic forms of this compound remain uninvestigated.
Variable-Temperature Powder Diffraction Analysis
No studies containing variable-temperature powder X-ray diffraction (VT-PXRD) data for this compound were identified. This type of analysis is crucial for investigating crystal structure changes, phase transitions, and the thermal stability of the crystalline lattice of a solid material as a function of temperature. While the technique is widely used for characterizing crystalline solids, including various organic compounds and triazole derivatives, specific application to this compound has not been reported in the available literature.
Differential Scanning Calorimetry (DSC) Studies
Similarly, there is no available literature detailing the results of Differential Scanning Calorimetry (DSC) studies for this compound. DSC is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. This analysis would provide critical information on the melting point, heat of fusion, glass transitions, and any solid-solid phase transitions of the compound. Although DSC data is available for other triazole-based compounds, which demonstrates the utility of this method in characterizing their thermal properties rsc.org, such data has not been published for the specific molecule .
It is important to note that crystallographic data is available for an isomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid , which underscores the specificity of the information gap for the 4H-1,2,4-triazol-4-yl isomer. nih.gov The absence of published data for the requested compound prevents the creation of a detailed scientific article with the specified content and data tables.
Coordination Chemistry and Material Science Applications
Metal Complexation and Ligand Properties
The foundation of this compound's utility lies in its ability to form stable complexes with a variety of metal ions. The 1,2,4-triazole (B32235) moiety and the propanoic acid group act in concert or independently to dictate the final structure and properties of the resulting metal complexes.
Binding Modes and Coordination Geometry
The bifunctional nature of 3-(4H-1,2,4-triazol-4-yl)propanoic acid allows for several potential binding modes. The 1,2,4-triazole ring typically coordinates to metal centers through its nitrogen atoms in a monodentate or, more commonly, a bridging N1,N2-fashion. This bridging mode is a key factor in the formation of extended one-, two-, or three-dimensional networks. mdpi.com
The carboxylic acid group provides additional coordination sites through its oxygen atoms. It can remain protonated and participate in hydrogen bonding, or it can be deprotonated to form a carboxylate group. This carboxylate can then coordinate to a metal center in a monodentate, bidentate chelating, or bidentate bridging fashion. The interplay between the coordination of the triazole ring and the carboxylate group leads to a wide array of coordination geometries around the metal centers, including square pyramidal and distorted trigonal bipyramidal shapes. mdpi.com
Formation of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The ability of this compound and its derivatives to bridge multiple metal centers makes it an excellent candidate for the construction of MOFs and CPs. These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, and catalysis.
The design of MOFs and CPs using linkers like this compound follows several key principles. A crucial strategy involves the derivatization of the amine terminal of amino acids into 1,2,4-triazoles, while leaving the carboxylic group available for coordination or to act as a supramolecular synthon. mdpi.com This approach allows for the systematic construction of higher-dimensional networks. The semi-rigid nature of these ligands, with a rigid triazole core and a flexible aliphatic chain, provides a balance between structural predictability and the ability to form diverse network topologies. mdpi.com The choice of metal ion and reaction conditions, such as temperature and solvent, also plays a critical role in directing the self-assembly process and determining the final architecture of the framework.
The synthesis of metal complexes with this compound and related ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, often leading to the formation of single crystals suitable for X-ray diffraction analysis.
For instance, in a related system using a 1,2,4-triazole derivatized amino acid, the bond lengths of the carboxylate group were observed to change upon coordination. In the free ligand, the C=O and C-O bond lengths were distinct, but upon complexation and deprotonation, these bond lengths can become more similar, indicating delocalization of the negative charge. mdpi.com
| Property | Observation in a Related Triazole-Amino Acid Ligand System mdpi.com |
| Free Ligand C=O bond length | 1.215(3) Å |
| Free Ligand C-O⁻ bond length | 1.307(2) Å |
| Coordinated Ligand C-O bond length change | Lowered by approximately 0.06 Å upon coordination to copper. |
Incorporation into Polymeric Materials
While the primary focus has been on crystalline coordination polymers, there is growing interest in incorporating ligands like this compound into larger macromolecular structures.
Design and Synthesis of Macromolecular Coordination Ligands (MCLs)
The design of Macromolecular Coordination Ligands (MCLs) involves the covalent attachment of metal-binding units, such as the 1,2,4-triazole propanoic acid moiety, to a polymer backbone. This creates a macromolecule with multiple coordination sites, capable of forming complex networks or functional materials upon the addition of metal ions. The synthesis of such MCLs could potentially be achieved by first synthesizing a polymer with appropriate functional groups and then chemically modifying it to introduce the triazole-propanoic acid functionality. However, specific examples of MCLs derived from this compound are not yet prevalent in the scientific literature, representing an area ripe for future exploration.
Thermoresponsive Polymer Conjugates with Triazole Units
Thermoresponsive polymers are a class of "smart" materials that exhibit a distinct phase transition in response to temperature changes. rsc.org A key phenomenon observed in these polymers is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a solvent. nih.gov Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil state. As the temperature rises above the LCST, the polymer chains undergo a conformational change to a collapsed, globular state, leading to dehydration and phase separation. nih.gov
The LCST of a polymer can be precisely tuned by altering the hydrophilic-hydrophobic balance of its constituent monomers. rsc.org Poly(N-isopropylacrylamide) (PNIPAM) is one of the most widely studied thermoresponsive polymers, known for its LCST of around 32°C in aqueous solutions, a temperature close to that of the human body. nih.gov This property makes it highly suitable for biomedical applications. rsc.org
Table 1: Influence of Hydrophilic Monomers on Polymer LCST
| Polymer System | Incorporated Functional Group | Expected Change in Hydrophilicity | Expected Effect on LCST |
|---|---|---|---|
| PNIPAM | None (Homopolymer) | Baseline | ~32°C |
| PNIPAM Conjugate | This compound | Increase | Increase |
| PNIPAM Conjugate | Hydrophobic monomer (e.g., Styrene) | Decrease | Decrease |
Potential in Optoelectronic Materials
The field of optoelectronics, which involves devices that source, detect, and control light, benefits from the development of novel organic materials with specific electronic and optical properties. Triazole derivatives, including structures related to this compound, have emerged as promising candidates for these applications. researchgate.net Their inherent electronic characteristics, combined with high thermal and chemical stability, make them suitable for use in various optoelectronic components. researchgate.netrsc.org Much of the interest in these compounds stems from their significant nonlinear optical (NLO) properties. dntb.gov.uanih.gov
Nonlinear Optical (NLO) Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. nih.gov This phenomenon is observed at high light intensities, such as those produced by lasers. nih.gov Second-order NLO effects, like second-harmonic generation (SHG), are particularly important. SHG is a process where two photons of the same frequency are converted into a single new photon with twice the energy and frequency, and half the wavelength. nih.govrsc.org Materials exhibiting strong SHG are essential for applications in laser frequency conversion, optical data storage, and telecommunications. A prerequisite for a material to exhibit second-order NLO activity is a non-centrosymmetric crystal structure. acs.org
Triazole-containing compounds have been a focus of NLO materials research. acs.orgacs.org Theoretical and experimental studies have demonstrated that the triazole ring can act as an effective electron-acceptor unit within a molecule, which is a key component of NLO chromophores. acs.orgresearchgate.net
Recent research involving density functional theory (DFT) has explored the NLO properties of novel derivatives based on the 1,2,4-triazole framework. dntb.gov.uanih.govnih.gov A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives quantified their linear and nonlinear optical characteristics. dntb.gov.uanih.govnih.gov The investigation revealed that these compounds possess significant NLO properties, as indicated by their calculated polarizability and hyperpolarizability values. dntb.gov.uanih.govnih.gov One specific derivative, designated as compound 7c in the study, showed particularly high values, indicating its strong potential for use in the fabrication of NLO materials for optoelectronic devices. researchgate.netdntb.gov.uanih.govnih.gov
Table 2: Calculated NLO Properties of a Representative 1,2,4-Triazole Derivative (Compound 7c)
| Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Linear Polarizability | α | 4.195 x 10-23 | esu |
| First Hyperpolarizability | β | 6.317 x 10-30 | esu |
| Second Hyperpolarizability | γ | 4.314 x 10-35 | esu |
Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. dntb.gov.uanih.govnih.gov
The findings underscore the potential of materials derived from the 1,2,4-triazole scaffold in the development of advanced optoelectronic technologies. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
One promising direction is the exploration of one-pot synthesis reactions. For instance, a one-pot method has been successfully developed for synthesizing 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters through a tricomponent reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide, and phenylacetylene (B144264) in the presence of a copper(I) iodide catalyst. researchgate.net Investigating similar multicomponent strategies for the direct synthesis of 3-(4H-1,2,4-triazol-4-yl)propanoic acid from simple precursors could significantly streamline its production.
Furthermore, the synthesis of various 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety has been achieved through the reaction of amidrazones with succinic anhydride (B1165640) under different conditions (e.g., using solvents like diethyl ether, toluene, or chloroform). nih.gov A systematic study to optimize these conditions specifically for the unsubstituted this compound could lead to a more efficient and scalable synthetic protocol. The influence of different catalysts and reaction media on the cyclization step warrants a detailed investigation.
Another avenue involves the application of green chemistry principles. This could include the use of water as a solvent, as demonstrated in the synthesis of certain 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid derivatives, or employing catalytic amounts of reagents to minimize waste. nih.gov Microwave-assisted synthesis is another modern technique that could be explored to potentially shorten reaction times and improve energy efficiency.
Exploration of Advanced Catalytic Applications
The structural features of this compound, namely the presence of nitrogen-rich heterocyclic ring and a carboxylic acid group, make it a compelling candidate for applications in catalysis. The triazole moiety can act as a ligand for metal centers, while the carboxylic acid group can participate in acid-base catalysis or serve as an anchoring group.
Future research could focus on the following catalytic applications:
Coordination Catalysis: The 1,2,4-triazole ring is known to coordinate with various transition metals. nih.gov By synthesizing metal complexes of this compound, it may be possible to develop novel catalysts for a range of organic transformations. For example, copper(I) complexes with 1,2,4-triazole derivatives have been investigated for their catalytic potential. researchgate.netmdpi.com Exploring the catalytic activity of such complexes in reactions like C-C and C-N cross-coupling reactions would be a valuable endeavor.
Organocatalysis: The triazole ring itself can act as a hydrogen bond donor or acceptor, and the carboxylic acid is a classic functional group used in organocatalysis. The bifunctional nature of this compound could be harnessed for asymmetric catalysis, where the two functional groups can work in concert to control the stereochemical outcome of a reaction.
Photocatalysis: Certain triazole-based coordination polymers have shown promise in photocatalytic applications for organic chemical transformations. nih.gov Investigating the potential of this compound and its metal complexes as photocatalysts for processes like water splitting or CO2 reduction is a forward-looking research direction.
In-depth Investigations into Solid-State Phenomena
The solid-state properties of this compound and its derivatives are largely unexplored and represent a fertile ground for research. The ability of the molecule to form hydrogen bonds through its carboxylic acid group and the nitrogen atoms of the triazole ring suggests the potential for interesting crystal engineering and the formation of supramolecular architectures.
Future studies should include:
Single-Crystal X-ray Diffraction Analysis: A detailed single-crystal X-ray diffraction study of this compound is crucial to understand its molecular conformation and the intermolecular interactions that govern its packing in the solid state. researchgate.netmdpi.com This would provide fundamental insights into its physical properties.
Polymorphism Screening: A systematic investigation into the potential polymorphism of the compound could reveal different crystalline forms with distinct properties. This is particularly relevant for applications where solid-state characteristics are critical.
Plastic Crystallinity: A protic organic ionic plastic crystal based on 1,2,4-triazolium has been shown to exhibit a wide plastic crystalline phase, making it a potential candidate for all-solid-state fuel cells. rsc.org Investigating whether this compound or its salts can form plastic crystal phases at elevated temperatures is a highly innovative research avenue. Such materials could have applications as solid electrolytes.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to complement experimental findings by analyzing intermolecular interactions and predicting solid-state properties. researchgate.netmdpi.com
Expansion of Coordination Chemistry Studies
The coordination chemistry of 1,2,4-triazole derivatives is a rich and well-established field, with numerous examples of coordination polymers and discrete metal complexes. nih.govnih.gov However, the specific ligand this compound offers unique possibilities due to the presence of both a coordinating triazole ring and a potentially coordinating or charge-balancing carboxylate group.
Future research in this area should aim to:
Synthesize and Characterize Novel Coordination Polymers: By reacting this compound with a wide range of metal ions (e.g., transition metals, lanthanides), novel coordination polymers with diverse topologies and dimensionalities can be targeted. nih.gov The interplay between the triazole and carboxylate groups in coordinating to metal centers could lead to new and interesting structural motifs.
Investigate Multifunctional Materials: The resulting coordination polymers could be investigated for a variety of functional properties, including:
Luminescence: Lanthanide-based coordination polymers are well-known for their luminescent properties. Incorporating this compound as a ligand could lead to new luminescent materials for sensing or lighting applications. nih.gov
Magnetic Properties: The triazole ring can mediate magnetic exchange interactions between metal centers. researchgate.netmdpi.com The synthesis of polynuclear complexes and coordination polymers could result in materials with interesting magnetic behaviors.
Porosity and Gas Sorption: Depending on the coordination geometry and the packing of the resulting structures, porous materials with potential applications in gas storage and separation could be formed.
A summary of the key research findings that inform these future directions is presented in the table below:
| Research Area | Key Findings on Related Compounds | Potential Future Direction for this compound |
| Synthesis | One-pot synthesis of 1,2,3-triazole propanoic acid esters via multicomponent reactions. researchgate.net | Development of a one-pot synthesis for the target compound. |
| Synthesis of substituted 1,2,4-triazole propanoic acids from amidrazones and succinic anhydride. nih.gov | Optimization of reaction conditions for the synthesis of the unsubstituted compound. | |
| Catalysis | Copper(I) complexes with 1,2,4-triazole derivatives show catalytic potential. researchgate.netmdpi.com | Synthesis of metal complexes as catalysts for organic transformations. |
| Triazole-based polymers used in photocatalysis. nih.gov | Investigation of photocatalytic activity for energy and environmental applications. | |
| Solid-State | 1,2,4-Triazolium salts can form protic organic ionic plastic crystals. rsc.org | Exploration of plastic crystalline phases for solid electrolyte applications. |
| Detailed crystal structure analysis of substituted 1,2,4-triazoles. researchgate.netmdpi.com | Single-crystal X-ray diffraction and polymorphism studies. | |
| Coordination Chemistry | 1,2,4-Triazole ligands form diverse coordination polymers with various metal ions. nih.govnih.gov | Synthesis of novel coordination polymers with multifunctional properties (luminescence, magnetism). |
| Bifunctional triazole-carboxylate ligands used to construct coordination frameworks. nih.gov | Exploration of the dual role of the triazole and carboxylate groups in coordination. |
Q & A
Basic: What are the standard synthetic routes for 3-(4H-1,2,4-triazol-4-yl)propanoic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves condensation reactions of triazole derivatives with propanoic acid precursors. For example:
- Method A : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization (65% yield) .
- Method B : Coupling reactions with nitrobenzylidene or thiophenemethylene substituents under alkaline conditions, followed by filtration and recrystallization (e.g., compounds 9–12 in ).
Characterization : Intermediates are confirmed via NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), NMR, IR (C=O stretch at ~1700 cm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yields of triazole-propanoic acid derivatives?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency in triazole coupling .
- Catalyst use : Alkaline media (e.g., NaCO) promote deprotonation of thiol groups in thiazole intermediates, accelerating cyclization .
- Temperature control : Reflux (80–100°C) balances reaction kinetics and thermal decomposition risks. For brominated derivatives (e.g., compound 12 in ), controlled bromine addition at 0°C minimizes side reactions.
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry iteratively .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- NMR : Identifies substituent environments (e.g., triazole protons at δ 8.2–8.5 ppm; propanoic acid α-protons at δ 2.5–3.0 ppm) .
- IR spectroscopy : Confirms carboxylic acid O-H stretches (2500–3300 cm) and C=O bonds (1680–1720 cm) .
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHNO: calc. 166.0612, obs. 166.0615) .
Advanced: How can researchers resolve contradictions in spectral data for triazole-propanoic acid analogs?
Answer:
- Case study : Discrepancies in NMR signals for carbonyl groups may arise from tautomerism in triazole rings. Compare computed (DFT) and experimental spectra to identify dominant tautomers .
- X-ray crystallography : Resolve ambiguous NOE effects or rotational isomers (e.g., compound 8 in ) by determining crystal packing and bond angles .
- DEPT-135 NMR : Differentiates CH, CH, and CH groups in crowded spectra (e.g., compound 11 in ) .
Basic: What biological assays are used to evaluate the bioactivity of this compound derivatives?
Answer:
- Antiproliferative assays : MTT-based screening against cancer cell lines (e.g., HepG2, MCF-7) with IC values calculated via nonlinear regression .
- Antimicrobial testing : Agar diffusion assays (e.g., against E. coli or S. aureus) with zone-of-inhibition measurements .
- Enzyme inhibition : HDAC or kinase inhibition studies using fluorometric substrates (e.g., compound 8 in showed HDAC IC = 1.2 µM) .
Advanced: How can salt formation impact the solubility and bioavailability of triazole-propanoic acid derivatives?
Answer:
- Salt selection : React with Cu, K, or Na in alkaline media to form water-soluble salts (e.g., 2-(4-R-5-phenethyltriazolyl)thio)ethanoic acid-Cu complexes) .
- Bioavailability testing : Compare logP values (HPLC) and dissolution rates (USP apparatus) of free acid vs. sodium salt. For example, sodium salts of compound 13c () showed 3-fold higher aqueous solubility .
- Stability studies : Accelerated storage (40°C/75% RH for 6 months) to assess salt hygroscopicity and degradation pathways .
Basic: What are common synthetic precursors for modifying the triazole ring in this compound?
Answer:
- Hydrazides : 3-(4-hydroxyphenyl)propanohydrazide ( ) serves as a precursor for cyclocondensation reactions.
- Thiosemicarbazides : React with CS or KSCN to form thiazole-triazole hybrids (e.g., compound 10 in ) .
- Benzaldehyde derivatives : Introduce aryl substituents via Schiff base formation (e.g., 4-nitrobenzylidene in compound 9, ) .
Advanced: What computational methods support the design of triazole-propanoic acid-based inhibitors?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in HDAC or kinase active sites (e.g., compound 8 in showed strong π-π stacking with Phe-205 in HDAC8) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC data to prioritize R-group modifications .
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories (GROMACS) to refine pharmacokinetic properties .
Basic: How are impurities controlled during the synthesis of this compound?
Answer:
- Chromatographic purification : Flash chromatography (silica gel, CHCl/MeOH gradients) removes unreacted hydrazides or byproducts .
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate high-purity crystals (≥95% by HPLC, ) .
- In-process controls : Monitor pH during salt formation (target pH 7–8 for sodium salts) to avoid hydrolysis .
Advanced: What strategies mitigate toxicity risks in triazole-propanoic acid drug candidates?
Answer:
- Metabolic profiling : Incubate derivatives with liver microsomes to identify reactive metabolites (e.g., glutathione adducts via LC-MS/MS) .
- Genotoxicity screening : Ames test (TA98 and TA100 strains) to detect mutagenic potential of nitro-containing derivatives (e.g., compound 9 in ) .
- hERG inhibition assays : Patch-clamp studies to assess cardiac liability (IC >10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
